molecular formula C16H15FN4O2 B2824101 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole CAS No. 2380170-20-5

2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole

Cat. No. B2824101
CAS RN: 2380170-20-5
M. Wt: 314.32
InChI Key: QJVAYNCCGDIXMY-UHFFFAOYSA-N
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Description

2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole, also known as FPOP, is a chemical compound used in scientific research. It is a synthetic molecule that has been shown to have potential applications in various fields of study, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole works by modifying proteins through oxidative labeling. When 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole is introduced to a protein, it reacts with the protein's amino acid residues, specifically tyrosine, tryptophan, and histidine. This reaction results in the addition of a hydroxyl radical to the protein, which changes the protein's structure and function. The modified protein can then be analyzed using mass spectrometry to identify the specific amino acid residues that were modified.
Biochemical and Physiological Effects:
2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole has been shown to have a variety of biochemical and physiological effects. In protein structure analysis, 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole can be used to identify the binding sites of ligands and to study protein-protein interactions. In drug discovery, 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole can be used to screen for potential drug candidates and to identify potential drug targets. In biomedical research, 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole can be used to study the effects of drugs on cells and to investigate the mechanisms of disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole in lab experiments is that it is a relatively simple and inexpensive method for protein structure analysis. 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole can also be used to study proteins in their native environment, which is important for understanding their function. However, there are also limitations to using 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole in lab experiments. 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole can only modify specific amino acid residues, which limits its applicability to certain proteins. Additionally, 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole can only be used on proteins that are stable in the presence of the hydroxyl radical.

Future Directions

There are several future directions for the use of 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole in scientific research. One potential application is in the study of protein dynamics. 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole can be used to study the conformational changes that occur in proteins over time, which is important for understanding their function. Another potential application is in the study of protein-protein interactions. 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole can be used to identify the specific amino acid residues that are involved in protein-protein interactions, which is important for understanding how proteins interact with each other. Finally, 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole can be used in the study of disease mechanisms. By identifying the specific amino acid residues that are modified in diseased cells, 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole can help researchers understand the underlying mechanisms of disease.

Synthesis Methods

2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method of 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole was first reported by researchers in 2010. The process involves the reaction of 5-fluorouracil, 4-hydroxypiperidine, and 2-aminophenol in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole.

Scientific Research Applications

2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole has been used in various scientific research applications, including protein structure analysis, drug discovery, and biomedical research. 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole is a useful tool for studying protein structure and function. It can be used to identify protein-protein interactions, protein-ligand interactions, and protein folding. 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole can also be used in drug discovery to identify potential drug targets and to screen for potential drug candidates. In biomedical research, 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole can be used to study the effects of drugs on cells and to investigate the mechanisms of disease.

properties

IUPAC Name

2-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2/c17-11-9-18-15(19-10-11)22-12-5-7-21(8-6-12)16-20-13-3-1-2-4-14(13)23-16/h1-4,9-10,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVAYNCCGDIXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole

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